2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one features a pyridazine core substituted at the 6-position with a 3,4-dimethoxyphenyl group and at the 3-position with a sulfanyl (-S-) linker. This linker bridges to a 1-(pyrrolidin-1-yl)ethan-1-one moiety. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may enhance solubility and influence biological interactions .
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-23-15-7-5-13(11-16(15)24-2)14-6-8-17(20-19-14)25-12-18(22)21-9-3-4-10-21/h5-8,11H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBLUOZMMRJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridazine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It shows promise as a therapeutic agent due to its ability to penetrate the brain and inhibit specific enzymes involved in disease progression.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. By inhibiting nSMase2, the compound can modulate the release of extracellular vesicles, which play a role in various pathological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Heterocyclic Cores and Substituents
The compound’s closest structural analogs include derivatives with modifications to the heterocyclic core, substituents, or terminal amine groups. Key examples are summarized below:
Table 1: Structural and Molecular Comparison
Key Observations:
The triazolo-pyridazine derivatives exhibit higher molecular weights (~367–389 Da) compared to the target compound (371.45 Da), primarily due to the additional nitrogen atoms in the triazole ring.
Substituent Effects: Chlorine vs. Methoxy groups are associated with enhanced antioxidant activity in curcumin analogs . Ethyl vs. Methoxy Groups: The 4-ethylphenyl group in may increase lipophilicity compared to the methoxy-substituted target compound, influencing membrane permeability.
Terminal Amine Groups :
- Morpholine (in ) vs. pyrrolidine: Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity, whereas pyrrolidine’s cyclic amine may improve basicity and metabolic stability.
Biological Activity
The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , and it features a pyridazine ring, a sulfanyl group, and a pyrrolidine moiety that contribute to its unique biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.46 g/mol |
| CAS Number | 872688-84-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions due to its structural features. For instance, the sulfanyl group may enhance binding affinity to certain proteins, while the pyridazine ring could facilitate interactions with nucleophiles or electrophiles in cellular pathways.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For example, a related compound was shown to inhibit neutral sphingomyelinase 2 (nSMase2), which plays a role in cancer progression by regulating ceramide metabolism. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
- Inhibition of nSMase2 : A study focused on a structurally related compound demonstrated its efficacy as an nSMase2 inhibitor in a mouse model of Alzheimer's disease. The compound exhibited favorable pharmacokinetic properties and significant inhibition of exosome release from the brain .
- Antibacterial Evaluation : Another study investigated the antibacterial effects of pyridazine derivatives, revealing that certain compounds showed enhanced potency compared to traditional antibiotics, suggesting that similar derivatives may provide new avenues for treatment against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
